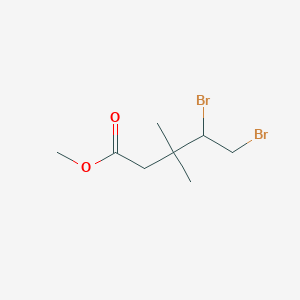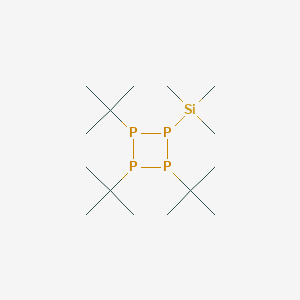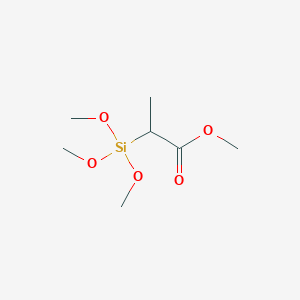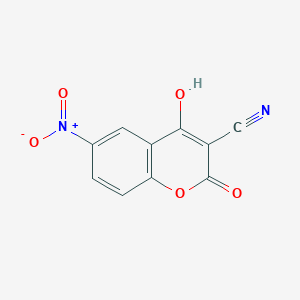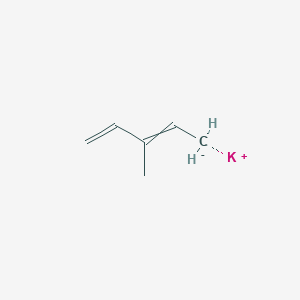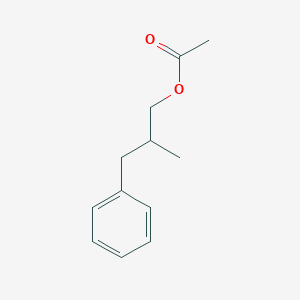
2-Methyl-3-phenylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylpropyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its aromatic structure, which includes a phenyl group attached to a propyl chain with a methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylpropyl acetate can be synthesized through various microbial biotransformations starting from different prochiral and/or racemic substrates. One method involves the biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum . Another approach includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .
Industrial Production Methods
In industrial settings, the compound can be produced through direct esterification of 2-methyl-3-phenylpropionic acid with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in an organic solvent . This method ensures the production of enantio-enriched aromatic molecules.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylpropyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Oxidation: The compound can be oxidized using acetic acid bacteria to form 2-methyl-3-phenylpropionic acid.
Reduction: Reduction reactions can be carried out using various reducing agents, although specific conditions for this compound are less commonly documented.
Major Products
The major products formed from these reactions include 2-methyl-3-phenylpropionic acid, 2-methyl-3-phenyl-1-propanol, and other related compounds .
Scientific Research Applications
2-Methyl-3-phenylpropyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-3-phenylpropyl acetate exerts its effects involves nucleophilic acyl substitution reactions. In basic conditions, the reaction follows the mechanism of a nucleophilic acyl substitution, where the alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyl-1-propanol
- Ethyl 2-methyl-3-phenylpropanoate
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Uniqueness
2-Methyl-3-phenylpropyl acetate is unique due to its specific aromatic structure and its enantioselective properties, which make it valuable in the synthesis of chiral molecules .
Properties
CAS No. |
79211-56-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2-methyl-3-phenylpropyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
REIIUUVNECGOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
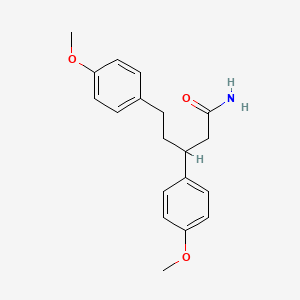


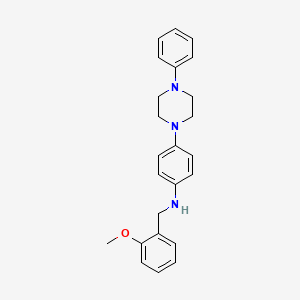

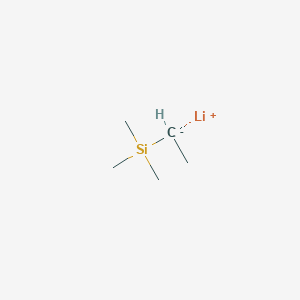
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
